4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole

CAS No.: 124945-93-3

Cat. No.: VC7343798

Molecular Formula: C10H16N6S2

Molecular Weight: 284.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124945-93-3 |

|---|---|

| Molecular Formula | C10H16N6S2 |

| Molecular Weight | 284.4 |

| IUPAC Name | 4-ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C10H16N6S2/c1-5-15-7(11-13-9(15)17-3)8-12-14-10(18-4)16(8)6-2/h5-6H2,1-4H3 |

| Standard InChI Key | WPAQUMQXNJZFBM-UHFFFAOYSA-N |

| SMILES | CCN1C(=NN=C1SC)C2=NN=C(N2CC)SC |

Introduction

Structural Analysis and Nomenclature

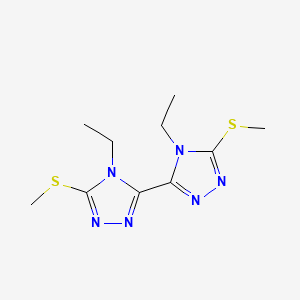

The systematic IUPAC name 4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole delineates its bis-triazole architecture. Each triazole ring (1,2,4-triazole) is substituted at the 3- and 5-positions with methylsulfanyl (-S-CH3) groups and at the 4-position with ethyl (-CH2CH3) groups. The interconnection between the two triazole units occurs via a carbon atom at the 3-position of the first ring and the 3-position of the second ring, forming a fused heterocyclic system.

Comparative analysis with structurally related compounds reveals key similarities. For instance, 3-(5-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one (MW 462.32 g/mol) shares the 4-ethyl-1,2,4-triazole core but incorporates a pyridazinone moiety instead of a second triazole. Similarly, 4-ethyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-5-phenyl-4H-1,2,4-triazole demonstrates the versatility of sulfanyl substituents in modulating electronic properties.

Synthetic Pathways

The synthesis of 4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole likely involves multi-step reactions leveraging established protocols for triazole derivatization. A plausible route, inspired by methodologies in and , begins with the formation of a hydrazinecarbothioamide intermediate, followed by cyclization and alkylation.

Intermediate Formation

-

Hydrazinecarbothioamide Synthesis: Reacting ethyl piperidine-4-carboxylate with phenyl isocyanate yields a carbamate intermediate, which undergoes hydrazinolysis to form a hydrazide . Subsequent treatment with ethyl isothiocyanate generates a thiosemicarbazide, as demonstrated in the synthesis of 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol .

Cyclization and Functionalization

-

Triazole Ring Closure: Alkaline cyclization of the thiosemicarbazide intermediate facilitates the formation of the first triazole ring. In , similar conditions (1% NaOH, reflux) promoted cyclization to 4-amino-2-[(5-arylamino-4,5-dihydro-1,3,4-thiadiazol-2-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones.

-

Sulfanyl Group Introduction: Methylsulfanyl groups are introduced via nucleophilic substitution or thiol-alkylation. For example, details the use of methyl iodide in the presence of sodium ethoxide to alkylate triazole-thiol intermediates.

Second Triazole Incorporation

-

Mannich Reaction for Bis-Triazole Formation: A one-pot three-component Mannich reaction, as described in , could link two triazole units. This involves condensing a primary amine (e.g., methylpiperazine), formaldehyde, and the first triazole derivative to form the bis-triazole scaffold.

Physicochemical Properties

The compound’s physicochemical profile is influenced by its hydrophobic ethyl groups and polarizable sulfanyl moieties. While experimental data specific to this compound are absent, analogues provide benchmarks:

-

Solubility: Triazole derivatives with methylsulfanyl groups exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited aqueous solubility.

-

Melting Point: Ethyl-substituted triazoles typically melt between 180–210°C, as seen in 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol (210–213°C) .

-

Spectroscopic Characteristics:

Biological Activity and Applications

Though direct bioactivity data are unavailable, the structural motifs present in this compound align with pharmacologically active triazoles. Key potential applications include:

Antimicrobial Activity

Compounds like 4-amino-2-[(4-aryl-5-sulphanyl-4H-1,2,4-triazol-3-yl)methyl]-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli . The methylsulfanyl groups may enhance membrane permeability, potentiating similar effects in the target compound.

Enzyme Inhibition

Triazole derivatives are known 15-lipoxygenase (15-LOX) inhibitors, as shown by N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) analogues (IC50 values 10–50 µM) . The bis-triazole structure could synergistically bind to enzyme active sites, warranting evaluation for anti-inflammatory or anticancer applications.

Comparative Analysis with Analogues

The compound’s uniqueness lies in its bis-triazole framework, differentiating it from mono-triazole analogues. For example:

This structural divergence suggests distinct electronic and steric profiles, which may translate to varied reactivity and bioactivity.

Future Research Directions

-

Synthetic Optimization: Refining the Mannich reaction conditions to improve bis-triazole yields. Exploring microwave-assisted synthesis could reduce reaction times .

-

Biological Screening: Prioritizing antimicrobial, antifungal, and enzyme inhibition assays to validate hypothesized activities.

-

Structure-Activity Relationship (SAR) Studies: Systematically varying substituents (e.g., replacing ethyl with propyl or methylsulfanyl with ethylsulfanyl) to elucidate key pharmacophores.

-

Computational Modeling: Molecular docking studies to predict interactions with targets like 15-LOX or bacterial efflux pumps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume